molecular formula C12H8ClNO3 B8790848 4-Chloro-1-nitro-2-phenoxybenzene CAS No. 56966-63-3

4-Chloro-1-nitro-2-phenoxybenzene

Cat. No.: B8790848
CAS No.: 56966-63-3
M. Wt: 249.65 g/mol
InChI Key: FLOSSOFFHITZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-nitro-2-phenoxybenzene is a useful research compound. Its molecular formula is C12H8ClNO3 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

56966-63-3

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

4-chloro-1-nitro-2-phenoxybenzene

InChI

InChI=1S/C12H8ClNO3/c13-9-6-7-11(14(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H

InChI Key

FLOSSOFFHITZOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-chloro-2-fluoro-nitrobenzene (500 mg), phenol (270 mg), and potassium carbonate (400 mg) were dissolved in dimethyl sulfoxide (10 ml), and stirred at room temperature for 2 hours. The mixture was added with water and ethyl ether to extract an organic layer. The resulting organic layer was washed with saturated brine, and water was removed with sodium sulfate, and the solvent was removed by distillation under reduced pressure. The yellow target compound obtained by removing the solvent was used in the subsequent reaction without further purification (500 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Aryl ethers have been formed by reacting aryl halides with phenols under various conditions. Roberts and Turner disclose (J. Chem. Soc., 1925, 127, p. 2004) that 2,4-dichloronitrobenzene reacts with phenol in aqueous KOH, at 100° C., to give a quantitative yield of 4-chloro-2-phenoxynitrobenzene.
[Compound]
Name
aryl halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.